

Application Notes and Protocols: Checkerboard Assay for Amikacin Synergistic Effects

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health, necessitating innovative therapeutic strategies. Combination therapy, utilizing two or more antibiotics, presents a promising approach to overcome resistance, enhance bactericidal activity, and reduce the likelihood of developing further resistance. Amikacin, a potent aminoglycoside antibiotic, is often used in combination with other antimicrobial agents to broaden its spectrum of activity and achieve synergistic effects, particularly against challenging Gram-negative pathogens.

This document provides a detailed protocol for the checkerboard assay, a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic interactions between amikacin and a second antimicrobial agent. The data generated from this assay is crucial for preclinical drug development and for guiding the selection of effective combination therapies.

Data Presentation: Amikacin Synergistic Interactions

The following table summarizes representative quantitative data from checkerboard assays investigating the synergistic effects of amikacin in combination with other antibiotics against



common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Bacteria I Strain	Amikaci n MIC (µg/mL)	Co- antibioti c	Co- antibioti c MIC (µg/mL)	Amikaci n MIC in Combin ation (µg/mL)	Co- antibioti c MIC in Combin ation (µg/mL)	FICI	Interacti on
Pseudom onas aerugino sa	16	Ceftazidi me	8	4	1	0.375	Synergy
Pseudom onas aerugino sa	256	Imipene m	256	64	32	0.375	Synergy
Klebsiella pneumon iae	8	Meropen em	4	2	0.5	0.375	Synergy
Acinetob acter baumann ii	32	Colistin	2	8	0.5	0.5	Additive
Escheric hia coli	4	Piperacilli n	16	2	8	1.0	Indifferen ce

Note: The values presented are for illustrative purposes and may vary depending on the specific bacterial isolates and experimental conditions.

Experimental Protocol: Checkerboard Broth Microdilution Assay



This protocol details the steps for performing a checkerboard assay to determine the synergistic effects of amikacin with a second antibiotic.

Materials and Reagents

- Amikacin (potency-adjusted powder)
- Second antibiotic of interest (potency-adjusted powder)
- Appropriate solvents for each antibiotic (e.g., sterile deionized water, DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates (U- or V-bottom)
- Bacterial inoculum (prepared to 0.5 McFarland standard)
- Sterile reservoirs and multichannel pipettes
- Incubator (35°C ± 2°C)
- Microplate reader (optional, for spectrophotometric reading)

Procedure

- 1. Preparation of Antibiotic Stock Solutions:
- Prepare stock solutions of amikacin and the second antibiotic in their respective solvents at a concentration at least 10-fold higher than the highest concentration to be tested.
- Ensure complete dissolution and sterilize by filtration if necessary.
- 2. Determination of Minimum Inhibitory Concentration (MIC) of Individual Agents:
- Prior to the checkerboard assay, determine the MIC of each antibiotic alone against the test
 organism using the broth microdilution method according to CLSI guidelines. This will inform
 the concentration range to be used in the checkerboard setup.
- 3. Preparation of Antibiotic Dilutions in a 96-Well Plate:



- Drug A (Amikacin): In a sterile 96-well plate, prepare two-fold serial dilutions of amikacin horizontally (e.g., across columns 1 to 10) in CAMHB. The final volume in each well should be 50 μL.
- Drug B (Second Antibiotic): Prepare two-fold serial dilutions of the second antibiotic vertically (e.g., down rows A to G) in CAMHB. The final volume in each well should be 50 μL.
- The resulting plate will have a grid of wells containing various combinations of the two antibiotics.

Controls:

- \circ Drug A MIC: Row H should contain only the serial dilutions of amikacin (50 μL of drug and 50 μL of broth).
- \circ Drug B MIC: Column 11 should contain only the serial dilutions of the second antibiotic (50 μ L of drug and 50 μ L of broth).
- Growth Control: Well H12 should contain 100 μL of CAMHB without any antibiotic.
- Sterility Control: One well should contain 100 μL of uninoculated CAMHB.

4. Inoculation:

- Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
- Add 100 μ L of the prepared inoculum to all wells containing antibiotic dilutions and the growth control well. The final volume in each test well will be 200 μ L.

5. Incubation:

- Incubate the microtiter plates at 35°C ± 2°C for 16-24 hours in ambient air.[1]
- 6. Reading the Results:



- After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
- Determine the MIC of amikacin alone (from row H) and the second antibiotic alone (from column 11).
- For the combination wells, identify the wells that show no growth. The concentrations of amikacin and the second antibiotic in these wells are the MICs in combination.
- 7. Data Analysis: Calculation of the Fractional Inhibitory Concentration Index (FICI):
- The FICI is calculated to determine the nature of the interaction between the two antibiotics. [1]
- The formula for calculating the FICI is as follows: FICI = FIC of Amikacin + FIC of Coantibiotic Where:
 - FIC of Amikacin = (MIC of Amikacin in combination) / (MIC of Amikacin alone)
 - FIC of Co-antibiotic = (MIC of Co-antibiotic in combination) / (MIC of Co-antibiotic alone)
- The FICI value is calculated for each well that shows no bacterial growth. The lowest FICI value is reported as the FICI for that combination.
- 8. Interpretation of Results:

The interaction is interpreted based on the calculated FICI value:

• Synergy: FICI ≤ 0.5

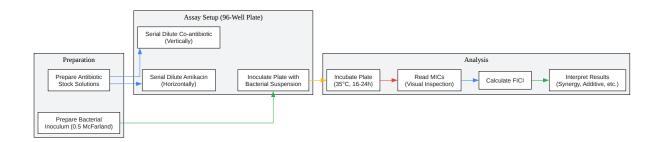
• Additive/Indifference: 0.5 < FICI ≤ 4.0[1]

Antagonism: FICI > 4.0[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the checkerboard assay protocol.





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Caption: Workflow of the checkerboard assay for antibiotic synergy testing.

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References

- 1. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
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